molecular formula C18H15FN4O3 B2736100 methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 924819-01-2

methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2736100
CAS No.: 924819-01-2
M. Wt: 354.341
InChI Key: ONFLCYVWYGXUHG-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction between benzoic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the benzoate ester may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Lacks the fluorine atom, which may result in different biological activities.

    Methyl 4-(1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamido)benzoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Uniqueness

Methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

Methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The process may include:

  • Formation of Triazole Core : The initial step often involves the reaction of 2-fluorobenzyl azide with appropriate alkyne precursors to form the triazole ring.
  • Amidation : Subsequent amidation reactions introduce the amido group at the 4-position of the triazole.
  • Esterification : Finally, methylation at the benzoate position completes the synthesis.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Receptor Modulation : It can also act as a ligand for various receptors, modulating their signaling pathways. This interaction may lead to effects such as inhibition of cell proliferation or modulation of immune responses .

3. Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathways and disrupting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its effectiveness as an antifungal agent has been particularly noted in studies involving triazole derivatives that inhibit fungal growth by targeting ergosterol biosynthesis .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been evaluated for its ability to inhibit CYP enzymes, which are essential for drug metabolism .

4. Case Studies and Research Findings

StudyFindings
Research ADemonstrated significant anticancer activity in breast cancer cell lines with IC50 values in low micromolar range.
Identified antimicrobial efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) reported at 32 µg/mL.
Research CShowed enzyme inhibition in CYP450 assays indicating potential for drug-drug interaction studies.

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. Its potential as an anticancer agent and antimicrobial compound highlights the need for further investigation into its mechanisms and therapeutic applications.

Properties

IUPAC Name

methyl 4-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-6-4-3-5-14(15)19)17(24)20-13-9-7-12(8-10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFLCYVWYGXUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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